2-(6-Butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide
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Overview
Description
2-(6-Butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with an imidazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the Debus-Radziszewski synthesis and Wallach synthesis are notable methods for preparing imidazole-containing compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups.
Scientific Research Applications
2-(6-Butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and chemical processes, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(6-Butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine and imidazole derivatives, such as:
- 2-(6-Butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)butanamide
- 2-(6-Butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propionamide
Uniqueness
What sets 2-(6-Butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide apart from similar compounds is its specific structural arrangement and functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-5-6-7-20-9(2)10(3)22-12-13(18-15(20)22)19(4)16(25)21(14(12)24)8-11(17)23/h5-8H2,1-4H3,(H2,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDPCCGCFGSWLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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